1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an azepane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be approached through several synthetic routes. One possible method involves the condensation of an indole derivative with an azepane derivative under specific reaction conditions. For example:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Formation of the azepane ring through cyclization reactions.
Step 3: Condensation of the indole derivative with the azepane derivative using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst selection: Choosing an efficient catalyst to promote the condensation reaction.
Solvent optimization: Selecting a solvent that enhances the reaction rate and product solubility.
Reaction conditions: Controlling temperature, pressure, and reaction time to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation products: Oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted indole derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of an azepane ring.
1-(morpholin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c19-15(16(20)18-9-5-1-2-6-10-18)13-11-17-14-8-4-3-7-12(13)14/h3-4,7-8,11,17H,1-2,5-6,9-10H2 |
InChI Key |
OFBZBWCGQMCJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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